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molecular formula C9H11BrO4 B8672647 2-Bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol CAS No. 34417-79-3

2-Bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol

Cat. No. B8672647
M. Wt: 263.08 g/mol
InChI Key: XDEHJBMWKOQGKG-UHFFFAOYSA-N
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Patent
US04270003

Procedure details

A solution of 39.5 g of bromine in 70 ml of chloroform was added dropwise at about 5° C. to a solution of 46.0 g of 2,3-dimethoxy-5-methylhydroquinone in 500 ml of chloroform, under a nitrogen atmosphere. Stirring was continued at the same temperature for 3 hours, and then the reaction mixture was washed with water until the washings were colorless. The organic layer was dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to provide 65.5 g of 2,3-dimethoxy-5-methyl-6-bromohydroquinone.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[C:11]([O:12][CH3:13])=[C:10]([OH:14])[C:9]([CH3:15])=[CH:8][C:6]=1[OH:7]>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[C:11]([O:12][CH3:13])=[C:10]([OH:14])[C:9]([CH3:15])=[C:8]([Br:1])[C:6]=1[OH:7]

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
46 g
Type
reactant
Smiles
COC1=C(O)C=C(C(=C1OC)O)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(O)C(=C(C(=C1OC)O)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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